molecular formula C18H18N4 B013937 Tris(4-aminophenyl)amine CAS No. 5981-09-9

Tris(4-aminophenyl)amine

Cat. No. B013937
CAS RN: 5981-09-9
M. Wt: 290.4 g/mol
InChI Key: SNLFYGIUTYKKOE-UHFFFAOYSA-N
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Description

Tris(4-aminophenyl)amine, also known as TAPA, has the chemical formula C18H18N4 with a molecular weight of 290.36 g/mol . It is a light gray crystalline compound . TAPA is generally considered non-hazardous to water, but it’s essential to avoid discharging it into the environment without proper government authorization .


Synthesis Analysis

TAPA can be synthesized using a modified literature procedure. For instance, a reaction between tris(4-nitrophenyl)amine (TNPA) and hydrazine hydrate yields TAPA. The synthesis involves dissolving TNPA in dry ethanol, followed by slow addition of hydrazine hydrate and refluxing the mixture .


Molecular Structure Analysis

The molecular structure of TAPA consists of three 4-aminophenyl groups connected to a central nitrogen atom. The arrangement forms a trisubstituted aromatic amine. The compound’s rigid structure contributes to its stability and unique properties .


Chemical Reactions Analysis

TAPA participates in various chemical reactions, including condensation reactions to form polyimides. Tris(4-aminophenyl)amine-based polyimide (TP) can be synthesized by reacting TAPA with pyromellitic dianhydride (PMDA). The resulting polyimide exhibits interesting adsorption and photocatalytic properties .


Physical And Chemical Properties Analysis

  • Container : Typically stored in glass or plastic containers

Scientific Research Applications

Comprehensive Analysis of Tris(4-aminophenyl)amine Applications

Tris(4-aminophenyl)amine (TAPA) is a multifunctional organic compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications of TAPA, each presented in a separate section.

Organic Dye Removal: TAPA-based polyimide/graphitic carbon nitride composites have been studied for their adsorption and photocatalytic properties . These composites show promise in the removal of harmful organic molecules from wastewater, particularly organic dyes. The combination of TAPA with graphitic carbon nitride enhances the adsorption properties and photocatalytic performance, leading to efficient degradation of organic pollutants under visible light .

Nonlinear Optical Properties: TAPA is recognized for its nonlinear optical properties . It serves as a fluorescent trifunctional probe that can be used in the development of optical devices. Its high symmetry and nonlinear optical behavior make it suitable for applications in photonics and optoelectronics .

Organic Semiconductor Systems: Derivatives of TAPA, such as triphenylamine (TPA), are utilized as three-dimensional conjugated systems in organic semiconductors (OSCs) . These materials exhibit superior hole-transporting and hole-injecting behavior, which is crucial for the performance of organic light-emitting diodes (OLEDs) and other electronic devices .

Water Remediation: The TAPA-based composites are not only effective for dye degradation but also play a significant role in water remediation . They can treat wastewater contaminated with hazardous materials, such as metal ions and other industrial pollutants, before discharge into the environment .

Fluorescent Probing: Due to its fluorescent properties, TAPA acts as a highly symmetric probe . It can be used in various bioimaging and diagnostic applications, where its fluorescence can help in tracking and visualizing biological processes .

Polymer Composites: TAPA is involved in the synthesis of polymer composites . These composites, particularly when combined with other materials like graphitic carbon nitride, show improved physical properties that are beneficial for industrial applications, including the manufacturing of advanced materials with specific mechanical and chemical properties .

Safety and Hazards

  • Emergency Measures : In case of skin or eye exposure, seek medical attention promptly .

properties

IUPAC Name

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLFYGIUTYKKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064074
Record name N,N-Bis(4-aminophenyl)benzene-1,4-diamine
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tris(4-aminophenyl)amine

CAS RN

5981-09-9
Record name N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine
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Record name 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)-
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Record name 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)-
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Record name N,N-Bis(4-aminophenyl)benzene-1,4-diamine
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Record name N,N-bis(4-aminophenyl)benzene-1,4-diamine
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Synthesis routes and methods I

Procedure details

To a 300-mL, 3-necked flask equipped with a reflux tube were added 1.52 g (4.00 mmol) of tri(4-nitrophenyl)amine and 5% Pd/C (200 mg), and the inside was replaced with argon. Dioxane (50 mL) and ethanol (25 mL) were added thereto, and the resulting mixture was stirred at a temperature of 80° C., and hydrazine monohydrate (8.0 mL) was added dropwise thereto over 3 hours and further stirred at 80° C. for 20 hours. The catalyst was separated by filtration, and then the reaction mixture was added to ice water (400 mL). The obtained gray solid was obtained by filtration, washed with water and then vacuum-dried, whereby a desired product was obtained (Quantity: 1.02 g, 3.51 mmol, Yield: 88%).
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

Tris(4-nitrophenyl)amine (1.9 g) was suspended in 6 N hydrochloric acid (80 ml), and then tin dichloride (31.3 g) was added at room temperature and the mixture was heated to reflux for one day. After cooling, the reaction solution was filtered, and 6 N sodium hydroxide (160 ml) was added to the filtrate while cooling on ice. The mixture was extracted twice with dichloromethane (200 mL). The organic layer was collected and dried over sodium sulfate, and then concentrated to obtain 1.44 g of the title compound as a brown powder (quantitative yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Tris(4-aminophenyl)amine?

A1: The molecular formula of Tris(4-aminophenyl)amine is C18H18N4. It has a molecular weight of 290.36 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Tris(4-aminophenyl)amine?

A2: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance Spectroscopy (1H-NMR and 13C-NMR), and mass spectrometry to confirm the chemical structure of TAPA and its derivatives [, , ].

Q3: How does the incorporation of Tris(4-aminophenyl)amine affect the thermal properties of epoxy resins?

A3: Incorporating TAPA as a reactive modifier in epoxy resin systems leads to enhanced thermal properties. This includes tailorable crosslinking densities, increased glass transition temperatures, and improved thermal decomposition temperatures [].

Q4: Can Tris(4-aminophenyl)amine be used to create porous materials?

A4: Yes, TAPA is a key building block for synthesizing porous organic polymers (POPs) [] and covalent organic frameworks (COFs) [, , , ]. These materials exhibit high surface areas and tunable pore sizes, making them suitable for applications like gas adsorption and separation [, , ].

Q5: What is the role of Tris(4-aminophenyl)amine in the synthesis of hyperbranched polyimides (HBPIs)?

A5: TAPA acts as a triamine monomer, reacting with dianhydride monomers to form HBPIs [, , ]. These HBPIs possess unique properties like high thermal stability, good solubility in polar aprotic solvents, and desirable optical properties, making them suitable for applications in various fields [, ].

Q6: Can Tris(4-aminophenyl)amine-based materials be used as catalysts?

A6: Yes, incorporating TAPA into porous organic polymers creates materials with catalytic properties. For example, a porous organic polymer with thiourea linkages (POP-TU) synthesized using TAPA exhibited high efficiency and recyclability in catalyzing the Michael reaction [].

Q7: How does the presence of Tris(4-aminophenyl)amine in a conjugated microporous polymer (CMP) affect its catalytic activity?

A7: The presence of TAPA in a CMP like TPA-PDI enhances its catalytic activity due to its redox-active nature. This allows for in situ stabilization of metal nanoparticles, leading to improved catalytic performance, such as in the reduction of nitro aryls to amino aryls [].

Q8: Have computational methods been used to study Tris(4-aminophenyl)amine and its derivatives?

A8: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the electronic properties and reactivity of TAPA-based materials. For instance, DFT calculations supported the enhanced electrochemical oxygen reduction reaction (ORR) activity observed in a Co nanoparticle-stabilized TPA-PDI CMP []. Additionally, computational methods aided in elucidating the fluorescence quenching mechanism of a TAPA-based COF upon interaction with Cu2+ ions [].

Q9: What analytical techniques are employed to study the adsorption properties of Tris(4-aminophenyl)amine-based materials?

A10: Gas adsorption analysis, including nitrogen adsorption-desorption isotherms, is widely used to characterize the surface area, pore size distribution, and adsorption capacity of TAPA-based porous materials [, , ]. These techniques help evaluate their potential for applications like gas storage and separation.

Q10: Is there any research on the environmental impact of Tris(4-aminophenyl)amine-based materials?

A11: While research on the environmental impact of TAPA-based materials is limited, the development of recyclable and reusable TAPA-based catalysts, like the POP-TU used for the Michael reaction [], represents a step towards sustainable chemistry. This aspect requires further exploration to assess and mitigate potential environmental risks.

Q11: Are there alternative molecules to Tris(4-aminophenyl)amine for specific applications?

A12: Yes, depending on the desired application, alternative molecules with similar structures or functionalities can be employed. For instance, in the synthesis of COFs, other triamine monomers like 1,3,5-tris(4-aminophenyl)benzene (TAPB) can be used to tailor the pore size and functionality of the resulting material [, , ]. Choosing the most suitable alternative requires careful consideration of the specific application requirements.

Q12: How does research on Tris(4-aminophenyl)amine-based materials contribute to cross-disciplinary advancements?

A13: Research on TAPA-based materials fosters collaborations across disciplines like chemistry, materials science, and engineering. For example, the development of TAPA-based COFs with tunable optoelectronic properties [] opens avenues for applications in organic electronics and sensing, bridging the gap between materials design and device fabrication.

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